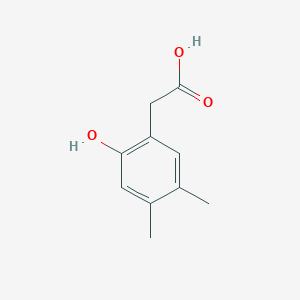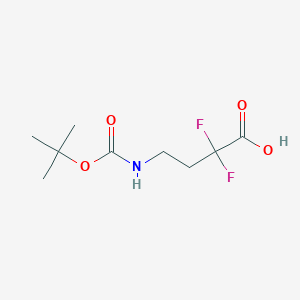
4-tert-Butoxycarbonylamino-2,2-difluoro-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid is an organic compound belonging to the class of gamma amino acids and derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and two fluorine atoms on the butanoic acid backbone. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
Preparation Methods
The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Introduction of fluorine atoms: The difluorobutanoic acid backbone is synthesized by introducing fluorine atoms through halogen exchange reactions or using fluorinating agents.
Coupling reactions: The protected amino group is then coupled with the difluorobutanoic acid backbone using coupling reagents such as carbodiimides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Substitution reactions: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions include the deprotected amino acid, substituted derivatives, and oxidized or reduced forms of the compound.
Scientific Research Applications
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The presence of the Boc protecting group and fluorine atoms can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid can be compared with other similar compounds, such as:
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxy)carbonyl]amino}methyl}phenyl)propanoic acid
These compounds share the Boc protecting group and similar structural features but differ in their specific functional groups and substitution patterns. The uniqueness of 4-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobutanoic acid lies in the presence of the difluorobutanoic acid backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15F2NO4 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2,2-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H15F2NO4/c1-8(2,3)16-7(15)12-5-4-9(10,11)6(13)14/h4-5H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
JMHKYNHCPLWQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


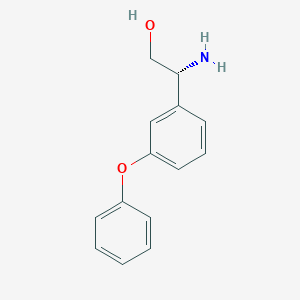
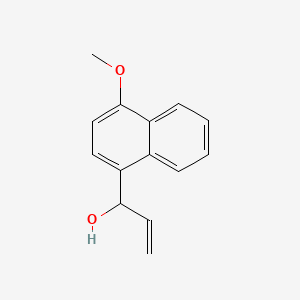
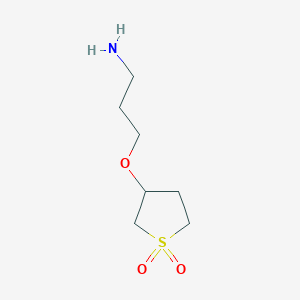
![1-{[Benzyl(methyl)amino]methyl}-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B13609593.png)


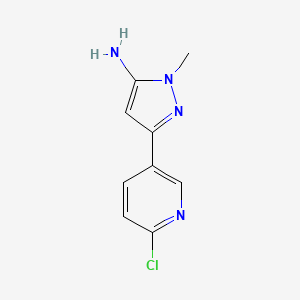
![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)
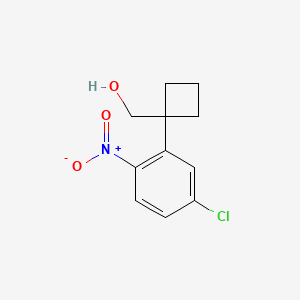
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)
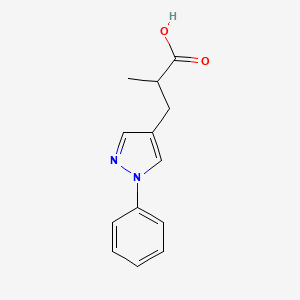
![4-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B13609644.png)

